Homatropine methylbromide

Catalog No.
S530044
CAS No.
80-49-9
M.F
C17H24BrNO3
M. Wt
370.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homatropine methylbromide

CAS Number

80-49-9

Product Name

Homatropine methylbromide

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1

InChI Key

FUFVKLQESJNNAN-UHFFFAOYSA-M

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]

solubility

Soluble in DMSO, not in water

Synonyms

HMBromide, homatropine methylbromide, homatropine methylbromide iodide, (3(R)-endo)-isomer, homatropine methylbromide iodide, (3(S)-endo)-isomer, homatropine methylbromide, (3(R)-endo)-isomer, homatropine methylbromide, (3(S)-endo)-isomer, homatropine methylbromide, endo-(+-)-isomer

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](C3=CC=CC=C3)O)C.[Br-]

The exact mass of the compound Homatropine methylbromide is 369.09396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. It belongs to the ontological category of azabicycloalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mydriasis and Cycloplegia for Ophthalmic Examinations

One of the well-established research uses of homatropine methylbromide is in ophthalmology. It acts as a mydriatic, causing dilation of the pupil, and a cycloplegic, paralyzing the muscles that control accommodation (focusing ability) of the eye. This effect allows researchers to obtain a clearer view of the internal structures of the eye during examinations. Studies have investigated its efficacy in various contexts, such as:

  • Evaluating the effectiveness of new medications for glaucoma or other eye diseases.
  • Assessing the progression of age-related macular degeneration [].
  • Studying the impact of environmental factors on retinal health [].

These studies leverage the ability of homatropine methylbromide to facilitate detailed examinations of the eye, enabling researchers to gather crucial data for ophthalmic research.

Studying the Autonomic Nervous System

Homatropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are part of the parasympathetic nervous system, which plays a vital role in regulating various bodily functions like digestion, heart rate, and pupil constriction. Research studies utilize homatropine methylbromide to investigate the mechanisms of the autonomic nervous system and its influence on various physiological processes. For instance, researchers might use it to:

  • Explore the role of the parasympathetic nervous system in regulating blood pressure or heart rate variability [].
  • Investigate the interaction between the autonomic nervous system and the immune system [].
  • Study the impact of neurological disorders on autonomic function [].

Homatropine methylbromide is a quaternary ammonium compound classified as a muscarinic acetylcholine receptor antagonist. This compound is primarily utilized in the treatment of gastrointestinal disorders, particularly peptic ulcers, by inhibiting the parasympathetic nervous system's activity. It is chemically represented by the formula C17H24BrNO3C_{17}H_{24}BrNO_{3} and has a molecular weight of approximately 370.281 g/mol . Unlike some other anticholinergics, homatropine methylbromide does not cross the blood-brain barrier, which limits its central nervous system effects and reduces the likelihood of certain side effects associated with other anticholinergic medications .

Homatropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 receptors located in the iris sphincter muscle []. By binding to these receptors, it prevents acetylcholine from binding and exerting its constricting effect on the pupil, leading to dilation []. This dilation facilitates eye examinations by allowing for a better view of the internal structures.

Homatropine methylbromide is generally well-tolerated when used topically in the eye. However, potential side effects include blurred vision, light sensitivity, discomfort, and transient stinging [].

Systemic absorption can occur, particularly in children, leading to more serious anticholinergic effects like dry mouth, constipation, urinary retention, and tachycardia [].

Homatropine methylbromide is not flammable but should be stored away from heat and light to maintain its stability [].

Data on Toxicity:

  • Oral LD50 (rat): 1350 mg/kg []

Homatropine methylbromide undergoes hydrolysis in aqueous solutions, particularly under alkaline conditions. A notable study examined its kinetics, revealing that hydroxyl ions catalyze its hydrolysis, leading to the formation of homatropine and bromide ions . The reaction can be summarized as follows:

Homatropine methylbromide+H2OOHHomatropine+Br\text{Homatropine methylbromide}+\text{H}_2\text{O}\xrightarrow{\text{OH}^-}\text{Homatropine}+\text{Br}^-

This reaction is significant for understanding its stability in various environments and its pharmacokinetic properties.

As a muscarinic acetylcholine receptor antagonist, homatropine methylbromide inhibits the actions of acetylcholine on smooth muscle and exocrine glands. This inhibition results in decreased gastrointestinal motility and secretions, alleviating symptoms associated with spasms and cramps . Its selectivity for peripheral receptors minimizes central nervous system side effects, making it particularly useful in treating conditions like irritable bowel syndrome or functional bowel disorders.

The synthesis of homatropine methylbromide typically involves the quaternization of homatropine with methyl bromide. The general steps include:

  • Preparation of Homatropine: Homatropine can be synthesized from tropic acid and tropine through esterification.
  • Quaternization: The resulting homatropine is then reacted with methyl bromide under controlled conditions to yield homatropine methylbromide.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Homatropine methylbromide is primarily used in:

  • Gastrointestinal Disorders: It effectively relieves abdominal cramps and intestinal spasms.
  • Combination Therapies: Often included in formulations with other medications like papaverine to enhance therapeutic effects .
  • Deterrent Against Overdose: In certain formulations, it is mixed with opioids to discourage misuse due to its unpleasant side effects when taken in high doses .

Research indicates that homatropine methylbromide interacts with various medications and biological systems. Its antagonistic action on muscarinic receptors can lead to significant interactions with other drugs affecting cholinergic pathways, such as:

  • Antidepressants: May enhance anticholinergic effects.
  • Antihistamines: Can increase sedation and dry mouth.
  • Other Anticholinergics: Caution is advised due to additive effects on gastrointestinal motility and secretions.

Clinical studies have shown that these interactions can influence drug efficacy and safety profiles .

Several compounds share structural or functional similarities with homatropine methylbromide. These include:

Compound NameTypeKey Characteristics
AtropineAnticholinergicCentral nervous system penetration; mydriatic effects
ScopolamineAnticholinergicUsed for motion sickness; crosses blood-brain barrier
IpratropiumBronchodilatorPrimarily used in respiratory conditions; quaternary ammonium
OxybutyninAntimuscarinicUsed for overactive bladder; systemic absorption

Uniqueness of Homatropine Methylbromide:

  • Unlike atropine and scopolamine, homatropine methylbromide's inability to cross the blood-brain barrier limits central side effects while retaining efficacy in peripheral applications.
  • It is specifically effective in treating gastrointestinal disorders without causing significant sedation or cognitive impairment commonly associated with other anticholinergics.

Homatropine methylbromide exhibits distinct solubility patterns that reflect its quaternary ammonium salt structure and ionic nature. The compound demonstrates excellent water solubility, with reported values of 74.0 mg/mL (199.84 mM) at 25°C [1] [2] [3]. This high aqueous solubility is characteristic of quaternary ammonium bromide salts, where the ionic nature facilitates strong interactions with polar water molecules through ion-dipole forces and hydrogen bonding [4] [5].

In alcoholic solvents, homatropine methylbromide shows variable solubility profiles. Ethanol 96% demonstrates moderate solubility at 10.0 mg/mL (27.0 mM) [1] [2], while the compound is freely soluble in ethanol according to pharmacopeial standards [4] [6]. The difference in reported values may be attributed to variations in ethanol concentration and measurement conditions. A mixture of methanol and water in equal volumes produces miscible solutions, indicating enhanced solvation through the combined polar effects of both solvents [7].

The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) at 74.0 mg/mL (199.84 mM) [1] [2], which is identical to its water solubility. This behavior reflects the strong polar aprotic nature of DMSO and its ability to stabilize ionic species through specific solvation mechanisms.

In contrast, homatropine methylbromide demonstrates poor solubility in non-polar and weakly polar solvents. The compound is practically insoluble in diethyl ether and acetone [4], consistent with the general principle that ionic compounds exhibit limited solubility in non-polar media due to insufficient solvation energy to overcome lattice energy. Chloroform can extract the compound under specific conditions, but solubility remains low [8].

Table 1: Solubility Characteristics of Homatropine Methylbromide
SolventSolubility (mg/mL)Concentration (mM)
Water74.0199.84
Ethanol 96%10.027.0
DMSO74.0199.84
Methanol:Water (1:1)Miscible--
Diethyl etherPractically insoluble--
AcetonePractically insoluble--
ChloroformExtractable but low--

Thermal Behavior: Melting Point and Decomposition Analysis

The thermal properties of homatropine methylbromide reveal important insights into its crystalline structure and thermal stability. The melting point is consistently reported as 192°C across multiple sources [4] [9] [6] [5], with some variation observed depending on measurement conditions and sample preparation methods.

The United States Pharmacopeia specifies a melting range of 190-198°C for pharmaceutical preparations [7], acknowledging the slight variations that can occur due to sample purity, crystal form, and heating rate during determination. When samples are subjected to dehydration at 105°C prior to melting point determination, values of 196-197°C are obtained [10], suggesting that residual moisture may slightly depress the melting point.

The compound exhibits a boiling point of 403.3°C at 760 mmHg [9] [11], indicating substantial thermal stability in the solid state. However, decomposition likely occurs before reaching this temperature under normal atmospheric conditions. The flash point is calculated at 197.7°C [9] [11], which is notably close to the melting point, suggesting that volatilization and potential thermal decomposition may commence near the melting transition.

Storage recommendations specify temperatures of -20°C to maintain long-term stability [4] [6] [5], indicating sensitivity to elevated temperatures and the importance of cold storage for pharmaceutical applications. The compound should be protected from light during storage, as it darkens upon exposure to light [12].

Table 2: Thermal Properties of Homatropine Methylbromide
PropertyValue (°C)Notes
Melting Point192Most commonly reported
Melting Range190-198USP specification
Boiling Point403.3At 760 mmHg
Flash Point197.7Calculated value
Storage Temperature-20Recommended conditions

pH-Dependent Stability and Hydrolysis Kinetics

The pH-dependent behavior of homatropine methylbromide reflects the chemical characteristics of tropane ester compounds and their susceptibility to hydrolytic degradation. In aqueous solution, the compound exhibits natural pH values between 4.5 and 6.5 for 1% solutions [4] [5] [12], with typical values around pH 5.9 [4]. Higher concentrations show slightly lower pH values, with 10% solutions exhibiting pH 4.5 [4].

Under alkaline conditions, homatropine methylbromide undergoes hydrolytic cleavage following second-order kinetics with respect to hydroxide ion concentration [13] [14] [15]. The hydrolysis proceeds through nucleophilic attack at the carbonyl carbon of the mandelic acid ester linkage, resulting in the formation of tropine and mandelic acid as the primary degradation products [13] [15]. This alkaline hydrolysis follows established kinetic patterns for ester compounds, with rate constants increasing substantially as pH increases above 7.

Comparative studies demonstrate that homatropine methylbromide hydrolyzes approximately 30 times faster than tropine phenylacetate under alkaline conditions [15], indicating the influence of the alpha-hydroxyl group in mandelic acid on reaction kinetics. This enhanced reactivity is attributed to the inductive effect of the hydroxyl group, which increases the positive character of the carbonyl carbon and facilitates nucleophilic attack.

In acidic conditions, the compound demonstrates much greater stability to hydrolysis [15]. The protonated form of the quaternary ammonium nitrogen creates a more stable molecular configuration that resists hydrolytic degradation. This pH-dependent stability profile has important implications for formulation development and storage conditions.

Stability-indicating analytical methods have been developed that specifically monitor the formation of mandelic acid as a hydrolysis product [13] [16]. These methods employ techniques such as cerimetric titration and spectrophotometric analysis to quantify intact drug in the presence of degradation products.

Table 3: pH-Dependent Stability Profile
pH ConditionStability BehaviorHydrolysis Products
pH 4.5-6.5Normal solution rangeNone under normal storage
Alkaline conditionsIncreased hydrolysis rateTropine + Mandelic acid
Acidic conditionsStable to hydrolysisStable

Partition Coefficient (Log P) and Lipophilicity Studies

The lipophilicity characteristics of homatropine methylbromide are fundamentally influenced by its quaternary ammonium salt structure, which imparts distinctly hydrophilic properties to the molecule. Computational prediction methods yield a Log P value of -2.57 [17], indicating strong hydrophilic character and preferential partitioning into aqueous phases over organic phases.

This negative Log P value is characteristic of quaternary ammonium compounds, where the permanent positive charge on the nitrogen atom creates strong electrostatic interactions with polar solvents while limiting solubility in non-polar phases [18] [19]. The magnitude of the negative value reflects the substantial influence of the ionic character on partitioning behavior.

Experimental partition coefficient studies with related quaternary ammonium drugs demonstrate that counter ion identity significantly influences apparent lipophilicity [18]. For homatropine methylbromide, the bromide counter ion provides moderate lipophilicity enhancement compared to other halides, but the overall lipophilic character remains low due to the dominance of the charged ammonium center.

The low lipophilicity has important pharmacological implications, particularly regarding the compound's inability to cross the blood-brain barrier effectively [4] [5] [20]. This property contributes to the peripheral selectivity of homatropine methylbromide compared to neutral tropane alkaloids like atropine, which exhibit higher lipophilicity and central nervous system penetration.

Studies on ion-pair partition behavior indicate that quaternary ammonium compounds can form complexes with lipophilic anions that dramatically increase apparent partition coefficients [18]. However, under physiological conditions with predominantly chloride and phosphate anions, homatropine methylbromide maintains its hydrophilic character.

Hygroscopicity and Solid-State Stability Under Environmental Stress

Homatropine methylbromide exhibits moderate hygroscopic properties that require careful attention to storage and handling conditions. The compound shows measurable moisture uptake under humid conditions, with the extent of absorption depending on relative humidity and temperature [4] [12].

Pharmacopeial specifications limit moisture content to not more than 0.5% by weight when dried at 105°C for 3 hours [21] [8]. This relatively low moisture specification reflects the importance of controlling water content to maintain chemical and physical stability. Higher moisture levels can accelerate hydrolytic degradation pathways and affect the crystalline structure of the solid.

The compound should be stored in tight, light-resistant containers to minimize environmental exposure [4] [12] [21]. Light exposure causes gradual darkening of the material, indicating photochemical degradation processes that may affect potency and appearance. The photosensitivity appears to be related to the aromatic mandelic acid moiety of the molecule.

Temperature stability studies indicate that elevated temperatures accelerate both moisture uptake and chemical degradation. The recommended storage temperature of -20°C provides optimal long-term stability by minimizing both thermal energy available for degradation reactions and the thermodynamic driving force for moisture absorption [4] [6] [5].

Environmental stress testing reveals that the compound is particularly sensitive to combinations of high humidity and elevated temperature. Under accelerated stability conditions, degradation proceeds primarily through the hydrolytic pathway, with mandelic acid formation as the primary indicator of degradation [13] [16].

The solid-state stability is influenced by crystal form and particle size distribution. Smaller particles may exhibit enhanced hygroscopicity due to increased surface area, while different polymorphic forms could show varying moisture absorption characteristics and chemical stability profiles.

Table 4: Environmental Stability Parameters
Stress ConditionStability ResponseRecommended Control
High humidityIncreased moisture uptakeTight containers
Light exposureDarkening/photodegradationLight-resistant storage
Elevated temperatureAccelerated degradation-20°C storage
Combined stressEnhanced hydrolysisEnvironmental control

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

369.09396 g/mol

Monoisotopic Mass

369.09396 g/mol

Heavy Atom Count

22

LogP

3.421

Appearance

Solid powder

Melting Point

191-192 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 64 of 65 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in conjunction with antacids or histamine H2-receptor antagonists in the treatment of peptic ulcers, gastric ulcers and duodenal ulcers, to reduce further gastric acid secretion and delay gastric emptying.

Pharmacology

Homatropine methylbromide belongs to the group of medicines called anti-muscarinics. Homatropine is used to treat duodenal or stomach ulcers or intestine problems. It can be used together with antacids or other medicine in the treatment of peptic ulcer. It may also be used to prevent nausea, vomiting, and motion sickness.
Homatropine Methylbromide is the methylbromide salt of homatropine, a synthetic tertiary amine alkaloid with antimuscarinic properties. Homatropine methylbromide, a competitive inhibitor of acetylcholine at the muscarinic receptor, blocks parasympathetic nerve stimulation, thereby inhibiting pepsin and gastrin secretion. When administered in high doses, this drug produces inhibitory effects on acetylcholine activity, specifically on smooth muscle located in the gastrointestinal, biliary, and genitourinary tracts, resulting in an anti-spasmodic effect.

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BB - Belladonna alkaloids, semisynthetic, quaternary ammonium compounds
A03BB06 - Homatropine methylbromide

Mechanism of Action

Homatropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

80-49-9

Wikipedia

Homatropine_methylbromide

FDA Medication Guides

Hycodan
Homatropine METhylbromide; Hydrocodone Bitartrate
TABLET;ORAL
SYRUP;ORAL
GENUS
12/15/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Yang L, Xu Z, Dong R, Fan J, Du Y, Zhang Y, Wang X, Cheng X, Guo J. Is surgery
2: BATTERMAN RC, MOURATOFF GJ. Influence of morphine, codeine, meperidine,
3: EDUARDO, BILLINGHURST GA. [Symptomatic treatment of Meniere's syndrome with
4: PATEL JL, LEMBERGER AP. The kinetics of the hydrolysis of homatropine
5: BANDELIN FJ. The colorimetric determination of homatropine methylbromide. J Am
6: Canaes LS, Leite OD, Fatibello-Filho O. Flow-injection turbidimetric
7: Hanna S, Rosen M, Rasero L, Lachman L. Analysis of homatropine methylbromide
8: Knochen M, Bardanca M, Piaggio P. Application of second-derivate UV
9: WALTON CJ, CAYER D, SOHMER MF. Prolonged treatment of peptic ulcer with
10: CANTELMO AL. Adjunctive anticholinergic treatment with homatropine
11: CAHEN RL, TVEDE K. Homatropine methylbromide; a pharmacological reevaluation.
12: Ahuja S, Spiegel D, Brofazi FR. Stabilization of homatropine
13: Grabowski BF, Softly BJ, Chang BL, Haney WG Jr. GLC analysis of homatropine
14: Cantwell FF, Domjan M, Hiskey CF. Specific analysis for homatropine
15: Spiegel D, Ahuja S, Brofazi FR. Stability-indicating method for analysis of
16: Limaiem F, Korbi S, Lahmar A, Bouraoui S, Aloui S, Jedidi S, Miloudi N,
17: Fang L, Yu J, Jiang Z, Guo X. Preparation of a β-Cyclodextrin-Based
18: Bassareo PP, Bassareo V, Manca D, Fanos V, Mercuro G. An old drug for use in
19: Deolindo MV, Reis DG, Crestani CC, Tavares RF, Resstel LB, Corrêa FM. NMDA
20: Zhu Z, Yang L, Zhao XM, Luo DQ, Zhang HT, Zhou CW. Myomatous hepatic

Explore Compound Types